Cas no 138022-02-3 (4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester)

4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate
- 1-Boc-4-[(Methylamino)Methyl]Piperidine
- 1-Piperidinecarboxylicacid, 4-[(methylamino)methyl]-, 1,1-dimethylethyl ester
- 4-[(Methylamino)methyl]piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate
- tert-butyl 4-[(methylamino)methyl]-1-piperidinecarboxylate(SALTDATA: FREE)
- tert-Butyl 4-[(Methylamino)methyl]piperidine-1-carboxylate
- 4-Methylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-[(methylamino)methyl]-1-piperidinecarboxylate
- PubChem16877
- KSC496S8B
- FXEYGOYVUJFORB-UHFFFAOYSA-N
- HT975
- MFCD06656629
- tert-butyl4-((methylamino)methyl)piperidine-1-carboxylate
- TS-00585
- SB33228
- tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate;1-Boc-4-[(methylamino)methyl]piperidine
- AM97538
- CS-W003298
- 4-(N-Methyl)aminomethyl-1-Boc-piperidine
- SY018028
- 2-Methyl-2-propanyl 4-[(methylamino)methyl]-1-piperidinecarboxylate
- DTXSID80620321
- 1-t-butoxycarbonyl-4-[(methylamino)methyl]piperidine
- SCHEMBL627965
- W-205511
- EN300-100974
- 1-Piperidinecarboxylic acid, 4-[(methylamino)methyl]-, 1,1-dimethylethyl ester
- 4-methylaminomethylpiperidine-1-carboxylic acid tert-butyl ester
- AKOS005173734
- FT-0647804
- 138022-02-3
- 4-methylaminomethyl piperidine-1-carboxylic acid tert-butyl ester
- 4-methylaminomethyl-piperidine-1-carboxylic acid tert-butyl-ester
- tert-butyl 4-[(methylamino)methyl]-piperidine-1-carboxylate
- A25788
- 1-piperidinecarboxylic acid, 4-[(methylamino)methyl]-, 1,1-dimethylethyl ester, oxalate (2:1)
- ALBB-013232
- 4-[(Methylamino)methyl]piperidine-1-carboxylic acid tert-butyl ester ;tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
- BBL104255
- STL558358
- 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester
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- MDL: MFCD06656629
- Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3
- InChI Key: FXEYGOYVUJFORB-UHFFFAOYSA-N
- SMILES: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])N([H])C([H])([H])[H])C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 228.18400
- Monoisotopic Mass: 228.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 41.6
Experimental Properties
- Density: 0.988
- Boiling Point: 300.9℃ at 760 mmHg
- Flash Point: 135.829 °C
- Refractive Index: 1.469
- PSA: 41.57000
- LogP: 2.18170
4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester Security Information
4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D502974-10g |
4-[(MethylaMino)Methyl]piperidine-1-carboxylic acid tert-butyl ester |
138022-02-3 | 97% | 10g |
$180 | 2024-05-24 | |
Enamine | EN300-100974-0.1g |
tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate |
138022-02-3 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0378-5g |
4-Methylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester |
138022-02-3 | 96% | 5g |
¥3480.09 | 2024-04-20 | |
abcr | AB265921-1g |
tert-Butyl 4-[(methylamino)methyl]-1-piperidinecarboxylate, 95%; . |
138022-02-3 | 95% | 1g |
€88.10 | 2025-02-14 | |
abcr | AB265921-1 g |
tert-Butyl 4-[(methylamino)methyl]-1-piperidinecarboxylate; . |
138022-02-3 | 1g |
€102.70 | 2023-04-26 | ||
abcr | AB265921-10 g |
tert-Butyl 4-[(methylamino)methyl]-1-piperidinecarboxylate; . |
138022-02-3 | 10g |
€283.00 | 2023-04-26 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0378-5g |
4-Methylaminomethyl-piperidine-1-carboxylic acid tert-butyl ester |
138022-02-3 | 96% | 5g |
3375.21CNY | 2021-05-08 | |
Chemenu | CM180546-25g |
4-[(Methylamino)methyl]piperidine-1-carboxylic acid tert-butyl ester |
138022-02-3 | 95% | 25g |
$279 | 2021-08-05 | |
eNovation Chemicals LLC | Y0984963-25g |
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate |
138022-02-3 | 95% | 25g |
$320 | 2024-08-02 | |
eNovation Chemicals LLC | D502974-25g |
4-[(MethylaMino)Methyl]piperidine-1-carboxylic acid tert-butyl ester |
138022-02-3 | 97% | 25g |
$250 | 2024-05-24 |
4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester Related Literature
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
Additional information on 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester
Introduction to 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester (CAS No. 138022-02-3)
4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester (CAS No. 138022-02-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-protected 4-(methylaminomethyl)piperidine, is a valuable intermediate in the synthesis of various biologically active molecules, particularly those involved in central nervous system (CNS) disorders and other therapeutic areas.
The chemical structure of 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester consists of a piperidine ring with a methylaminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is crucial for controlling the reactivity of the amine during synthetic transformations, ensuring that the desired functional groups are introduced without unwanted side reactions. This protection strategy is widely employed in organic synthesis to achieve high yields and purity of target compounds.
Recent advancements in medicinal chemistry have highlighted the importance of 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester in the development of novel drugs. For instance, studies have shown that derivatives of this compound exhibit potent activity against various neurological disorders, including Alzheimer's disease and Parkinson's disease. The piperidine moiety, in particular, has been found to enhance the blood-brain barrier permeability and improve the pharmacokinetic properties of drug candidates.
In addition to its applications in CNS disorders, 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester has also been explored for its potential in treating psychiatric conditions such as depression and anxiety. Research has demonstrated that compounds derived from this intermediate can modulate serotonin and dopamine receptors, leading to improved therapeutic outcomes with fewer side effects compared to existing treatments.
The synthetic versatility of 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester makes it an attractive starting material for combinatorial chemistry approaches. By systematically varying the substituents on the piperidine ring and the methylaminomethyl group, chemists can generate a diverse library of compounds for high-throughput screening. This approach has led to the discovery of several lead compounds with promising biological activities, some of which are currently undergoing preclinical and clinical evaluations.
In terms of synthetic methods, the preparation of 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester typically involves multi-step processes that include Boc protection, reductive amination, and deprotection steps. These reactions are optimized to ensure high yields and purity, making the compound readily available for further synthetic manipulations. Recent improvements in catalytic methods have further streamlined these processes, reducing both time and cost while maintaining high product quality.
The safety profile of 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester is another critical aspect that has been extensively studied. Toxicological evaluations have shown that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any chemical compound used in drug development, rigorous safety assessments are essential to ensure its safe use in clinical settings.
In conclusion, 4-(Methylamino)methylpiperidine-1-carboxylic Acid tert-Butyl Ester (CAS No. 138022-02-3) is a valuable intermediate with broad applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and synthetic versatility make it an essential tool for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new opportunities for its use, underscoring its significance in advancing drug discovery and development efforts.
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